molecular formula C19H12N2O3 B8228173 4-nitro-5-phenyl-10H-acridin-9-one

4-nitro-5-phenyl-10H-acridin-9-one

Cat. No.: B8228173
M. Wt: 316.3 g/mol
InChI Key: KLTGECWWZXEIPC-UHFFFAOYSA-N
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Description

4-Nitro-5-phenyl-10H-acridin-9-one is an acridinone derivative featuring a nitro group at position 4 and a phenyl substituent at position 5 of the tricyclic acridinone scaffold. The nitro group enhances electron-withdrawing effects, while the phenyl substituent introduces steric bulk, both of which influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

4-nitro-5-phenyl-10H-acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3/c22-19-14-9-4-8-13(12-6-2-1-3-7-12)17(14)20-18-15(19)10-5-11-16(18)21(23)24/h1-11H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTGECWWZXEIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2NC4=C(C3=O)C=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Effects

The substituents on the acridinone core significantly alter physical and chemical properties:

Compound Name Substituents Key Structural Features
4-Nitro-5-phenyl-10H-acridin-9-one Nitro (C4), Phenyl (C5) Strong electron-withdrawing (NO₂), aromatic bulk (Ph)
7-Chloro-1,3-diphenyl-10H-acridin-9-one (2d) Chloro (C7), Phenyl (C1, C3) Halogen (Cl) at C7, dual phenyl groups
10-Methyl-9(10H)-acridone Methyl (N10) Alkyl substitution at N10
4-Chloro-10-methyl-2-nitroacridin-9-one Chloro (C4), Nitro (C2), Methyl (N10) Mixed halogen and nitro substituents

Key Observations :

  • Phenyl vs.

Physical Properties

Melting points and solubility are influenced by substituent polarity and molecular symmetry:

Compound Name Melting Point (°C) Solubility Trends
4-Nitro-5-phenyl-10H-acridin-9-one Not reported Likely low (polar NO₂, bulky Ph)
7-Chloro-1,3-diphenyl-10H-acridin-9-one (2d) 275–276 Moderate (Cl, Ph)
10-Methyl-9(10H)-acridone >300 Low (nonpolar CH₃)
6,8-Dimethyl-1,3-diphenyl-10H-acridin-9-one (2g) Not reported Higher than nitro derivatives (alkyl groups)

Analysis :

  • The high melting point of 10-methyl-9(10H)-acridone (>300°C) reflects strong intermolecular hydrogen bonding via the carbonyl group, absent in nitro derivatives .
  • Nitro-substituted acridinones may exhibit lower solubility in polar solvents due to increased molecular weight and rigidity compared to methyl or halogen analogs.

Spectroscopic and Electronic Properties

Infrared (IR) Spectroscopy :

  • Nitro Group : Strong asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations in 4-nitro-5-phenyl-10H-acridin-9-one, distinct from C-Cl (~750 cm⁻¹) in compound 2d .
  • Carbonyl Stretch: All acridinones show C=O stretches near 1650 cm⁻¹, but electron-withdrawing nitro groups may shift this peak slightly higher compared to alkyl-substituted derivatives .

Electronic Effects :

  • The nitro group reduces electron density on the acridinone ring, as evidenced by computational studies using tools like Multiwfn . This could enhance reactivity in electrophilic substitutions or interactions with biological targets.

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